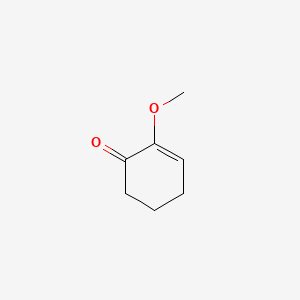

2-Methoxycyclohex-2-enone

描述

Significance and Context in Organic Chemistry

2-Methoxycyclohex-2-enone is a notable member of the cyclohexenone family of organic compounds, which are characterized by a six-membered aliphatic ring with a ketone and an endocyclic double bond. hmdb.ca This structural motif is of considerable interest in synthetic organic chemistry due to the versatile reactivity of the enone functional group. The conjugated system within the enone allows it to participate in a wide array of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. The inclusion of a methoxy (B1213986) group at the 2-position further modulates the electronic properties and reactivity of the cyclohexenone ring, providing avenues for highly selective chemical reactions.

The inherent reactivity of this compound makes it a useful intermediate in the synthesis of various organic molecules, including natural products and pharmaceutical agents. It can undergo key reactions such as Michael additions, aldol (B89426) condensations, and various cycloadditions. tandfonline.comresearchgate.net The strategic placement of the methoxy group can influence the regioselectivity and stereoselectivity of these reactions, which is a critical consideration in the synthesis of chiral molecules. acs.org For instance, it has been utilized in the synthesis of more complex substituted cyclohexenones and bicyclic systems. researchgate.netacs.org

Historical Perspectives on Cyclic Enone Chemistry

The exploration of cyclic enone chemistry has a long and rich history, with foundational studies dating back to the early 20th century. A landmark discovery in this field was the observation that carvone, a naturally occurring cyclic enone, undergoes a photochemical [2+2] cycloaddition to form carvone-camphor upon extended exposure to sunlight. wikipedia.org This finding was a crucial first step in understanding the photochemical behavior of enones. wikipedia.org

Throughout the years, the synthetic potential of cyclic enones has been extensively investigated. The development of seminal reactions like the Robinson annulation, a robust method for constructing six-membered rings, has cemented the importance of enones in the toolkit of organic synthesis. researchgate.net This powerful reaction proceeds through a Michael addition followed by an intramolecular aldol condensation, elegantly demonstrating the dual reactivity of the enone system. researchgate.net

Another area of significant historical and ongoing research is the deconjugative isomerization of α,β-unsaturated carbonyl compounds, which includes cyclic enones. acs.org This transformation, often induced photochemically, allows for the creation of the less thermodynamically stable β,γ-unsaturated isomers, thereby opening up access to alternative reactive intermediates. acs.orgresearchgate.net While early investigations into this area were often hampered by challenges such as harsh reaction conditions and limited applicability, more recent research has yielded more efficient and selective methodologies for these isomerizations. acs.org

The synthesis of a variety of substituted cyclic enones from common starting materials like 1,3-diketones has also been a persistent focus of research, leading to the development of numerous synthetic strategies. acs.orgbohrium.com These historical advancements have collectively laid the groundwork for the contemporary application of cyclic enones, such as this compound, as pivotal intermediates in the field of modern organic synthesis.

Chemical and Physical Properties

The following table provides a summary of key chemical and physical properties for this compound.

| Property | Value |

| IUPAC Name | 2-methoxycyclohex-2-en-1-one |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 23740-37-6 |

| SMILES | COC1=CCCCC1=O |

| InChI | InChI=1S/C7H10O2/c1-9-7-5-3-2-4-6(7)8/h5H,2-4H2,1H3 |

| InChIKey | KPVZWLCTHWRRNK-UHFFFAOYSA-N |

| Data sourced from PubChem. nih.gov |

Synthesis of this compound

One of the documented methods for the preparation of this compound is through the O-alkylation of cyclohexane-1,2-dione. A specific procedure describes the reaction of cyclohexane-1,2-dione with methyl iodide using potassium carbonate as a base in acetone (B3395972) as the solvent. cdnsciencepub.com It is worth noting, however, that this particular method was reported to provide the desired product in a modest yield of only 11%. cdnsciencepub.com

An alternative synthetic strategy involves utilizing 1,3-diketones as precursors for the synthesis of 3-methoxy-cyclohex-2-enone, a constitutional isomer of the target compound. bohrium.com While this does not directly yield this compound, it underscores the utility of dicarbonyl compounds as versatile starting materials for accessing various methoxy-substituted cyclohexenone frameworks.

属性

IUPAC Name |

2-methoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7-5-3-2-4-6(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVZWLCTHWRRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500395 | |

| Record name | 2-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23740-37-6 | |

| Record name | 2-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxycyclohex 2 Enone and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods typically involve the modification of pre-existing cyclic structures to generate the target enone. These methods are often straightforward and utilize common classes of organic reactions.

Methylation of Cyclic Diketones

A primary and direct route to alkoxy-substituted cyclohexenones involves the O-alkylation of a cyclic 1,3-diketone precursor, such as 1,3-cyclohexanedione (B196179). In solution, 1,3-cyclohexanedione exists predominantly in its more stable enol tautomer. wikipedia.org This enol can be deprotonated to form an enolate, which is then trapped with a methylating agent to yield the corresponding methoxy (B1213986) enone.

The process begins with the deprotonation of 1,3-cyclohexanedione by a suitable base to form the sodium salt of the enolate. Subsequent treatment with a methylating agent, like methyl iodide, results in the formation of 2-methyl-1,3-cyclohexanedione, which also exists mainly as its enol. wikipedia.org To obtain the target 2-methoxycyclohex-2-enone, selective O-methylation is required over C-alkylation. This can be influenced by the choice of solvent, counter-ion, and methylating agent. For instance, reaction with alcohols under acidic catalysis can yield 3-alkoxyenones. wikipedia.org

| Precursor | Reagent | Product | Key Feature |

| 1,3-Cyclohexanedione | 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I, Diazomethane) | This compound | Direct O-methylation of the enolate |

Claisen Condensation and Related Pathways

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgscienceinfo.com The intramolecular version of this reaction, known as the Dieckmann condensation, is particularly useful for synthesizing cyclic β-keto esters, which are direct precursors to cyclic ketones like cyclohexenones. organic-chemistry.orgmasterorganicchemistry.com

This pathway involves the base-promoted cyclization of a C6 or C7 dibasic acid ester. scienceinfo.com The resulting cyclic β-keto ester can then be hydrolyzed, decarboxylated, and subsequently functionalized. To arrive at this compound, the intermediate cyclohexanedione can be selectively O-methylated as described in the previous section. A crossed Claisen condensation, which uses two different esters, can also be employed, especially if one of the esters lacks α-hydrogens, to prevent a mixture of products. organic-chemistry.org

| Reaction | Reactants | Base | Intermediate |

| Dieckmann Condensation | Diethyl adipate (B1204190) (or similar C6 diester) | Sodium ethoxide (NaOEt) | 2-Ethoxycarbonylcyclohexanone |

| Crossed Claisen Condensation | Ester with α-hydrogens + Ester without α-hydrogens (e.g., diethyl carbonate) | Sodium hydride (NaH), LDA | β-keto ester |

Crossed-Aldol Condensation Routes

Aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions that can be adapted for ring formation. An intramolecular aldol condensation of a 1,5-diketone is a classic method for constructing six-membered rings. libretexts.orglibretexts.org For example, the base-catalyzed cyclization of 2,6-heptanedione (B80457) exclusively yields the six-membered ring product, 3-methyl-2-cyclohexenone, due to the thermodynamic stability of the resulting ring system compared to a more strained four-membered ring alternative. libretexts.org

The mechanism involves the formation of an enolate at one of the α-carbons, followed by a nucleophilic attack on the second carbonyl group within the same molecule. libretexts.org The initial β-hydroxy ketone product readily undergoes dehydration upon heating to form the conjugated α,β-unsaturated ketone. pearson.com To synthesize the target this compound via this route, a precursor with appropriate functionality would be required that could be converted to the methoxy group in a subsequent step.

Catalytic Synthesis

Catalytic methods offer elegant and often more efficient alternatives for the synthesis of complex molecules, including cyclohexenone derivatives. These reactions can construct the cyclic framework from acyclic precursors with high atom economy.

Gold(I)-Catalyzed Hydrative Cyclization

A modern approach for synthesizing cyclohexenone derivatives involves the gold(I)-catalyzed hydrative cyclization of 1,6-diynes. acs.orgorganic-chemistry.org This method has been shown to be highly effective for creating substituted 3-methylcyclohex-2-enone derivatives in good to excellent yields. organic-chemistry.org The reaction is typically catalyzed by a gold(I) complex, such as MeAuPPh₃, in the presence of a Brønsted acid co-catalyst and water. organic-chemistry.org

The proposed mechanism begins with the coordination of the gold(I) cation to the diyne. acs.org This is followed by an attack of water and an intramolecular nucleophilic attack, leading to a cyclized intermediate. acs.orgorganic-chemistry.org The final cyclohexenone product is released after metal elimination and double-bond isomerization. acs.org This methodology demonstrates broad functional group tolerance, making it a versatile tool for accessing complex cyclohexenone frameworks. organic-chemistry.org

| Catalyst System | Substrate | Product Type | Yield |

| MeAuPPh₃ (2 mol%) / Methanesulfonic acid (50 mol%) | 4-substituted 1,6-diynes | Highly substituted 3-methylcyclohex-2-enones | Good to Excellent organic-chemistry.org |

| Gold(I) complexes | 1,6-Diynes with a propargylic t-butylcarbonate group | α-hydroxycyclohexenones | Not specified nih.gov |

Base-Catalyzed Annulation Reactions

Annulation reactions are ring-forming processes and are a cornerstone of cyclic compound synthesis. Base-catalyzed annulations, such as the Robinson annulation, provide a powerful route to cyclohexenones. The Robinson annulation is a tandem reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.

While the classic Robinson annulation yields a specific substitution pattern, variations of base-catalyzed annulation can provide access to a wider range of derivatives. For instance, phosphine-catalyzed [4+2] annulation of α-alkylallenoates with activated olefins presents an efficient route to highly functionalized cyclohexenes, which can be precursors to cyclohexenones. nih.gov Another approach involves the photocatalyzed tandem annulation for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, offering a mild method that avoids strong bases or expensive metals. nih.govresearchgate.net

Chemo-Enzymatic Synthesis of Chiral Precursors

The integration of chemical and enzymatic methods provides a powerful approach for the synthesis of enantiomerically pure chiral building blocks. For derivatives of this compound, chemo-enzymatic strategies are employed to create vital chiral precursors, such as α'-hydroxy and α'-acetoxy enones, which are valuable in the synthesis of bioactive compounds. researchgate.netdergipark.org.tr

A common strategy begins with the chemical synthesis of 3-methoxy-cyclohex-2-enone from a 1,3-diketone starting material. dergipark.org.trscispace.com This precursor can then undergo chemical acetylation to yield an α-acetoxy enone. The subsequent key step involves enzymatic deacetylation, a hydrolysis reaction catalyzed by enzymes like lipases, to produce the corresponding chiral α-hydroxy ketone. dergipark.org.tr This biocatalytic transformation is noted for its high chemo- and enantioselectivity. dergipark.org.trscispace.com

For instance, the synthesis of 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one has been achieved through a four-step chemo-enzymatic route starting from cyclohexane-1,3-dione. tubitak.gov.tr The process involves a manganese(III) acetate-mediated acetoxylation to create the racemic α'-acetoxy enone, followed by an enzyme-mediated hydrolysis. tubitak.gov.tr This enzymatic resolution effectively separates the enantiomers, affording the desired hydroxy-enone and the remaining acetoxy-enone with high enantiomeric excesses. researchgate.nettubitak.gov.tr

The table below summarizes the key compounds involved in this chemo-enzymatic approach.

| Compound Name | Role in Synthesis |

| Cyclohexane-1,3-dione | Starting material |

| 3-Methoxy-cyclohex-2-enone | Initial chemical precursor |

| (±)-6-Acetoxy-2-bromo-3-methoxy-2-cyclohexen-1-one | Racemic intermediate after chemical acetoxylation |

| 2-Bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one | Chiral hydroxy-enone product after enzymatic hydrolysis |

These chiral precursors, with their multifunctional nature, are valuable for further stereoselective transformations. tubitak.gov.tr

Derivatization Strategies and Functionalization

The α-position to the carbonyl group in cyclohexenone derivatives is a key site for functionalization, primarily through the formation of an enolate intermediate. The acidity of the α-hydrogens allows for deprotonation by a suitable base, generating a nucleophilic enolate that can react with various electrophiles. nih.gov

Alkylation: α-Alkylation is a fundamental transformation for forming new carbon-carbon bonds. The reaction typically involves treating the cyclohexenone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to completely form the lithium enolate. This is followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), which undergoes an SN2 reaction with the enolate. For unsymmetrical ketones, the use of a bulky base like LDA at low temperatures favors the formation of the kinetic enolate by removing a proton from the less sterically hindered α-carbon. nih.gov

Michael Addition: The cyclohexenone ring itself can act as a Michael acceptor, where nucleophiles add to the β-carbon of the α,β-unsaturated system. However, in the context of α-substitution, the enolate of a this compound derivative can act as a Michael donor, adding to a Michael acceptor like a nitroalkene or another α,β-unsaturated carbonyl compound. nih.gov Furthermore, dienamine catalysis, using a chiral secondary amine, can facilitate the direct asymmetric vinylogous Michael addition of cyclic enones to electrophiles like nitroalkenes, leading to highly site-selective γ-alkylation. nih.gov

The following table outlines common α-substitution reactions.

| Reaction Type | Reagents | Product Type |

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I, BnBr) | α-Alkyl cyclohexenone |

| Michael Addition | 1. Base 2. Michael Acceptor (e.g., nitroalkene) | Product of conjugate addition at α-position |

The cyclohexenone skeleton can undergo various rearrangements and transformations to yield different ring structures, significantly increasing its synthetic utility.

Favorskii Rearrangement: This reaction is a characteristic rearrangement of α-halo ketones that results in ring contraction. wikipedia.org If a this compound derivative is first halogenated at the α-position (e.g., α-chlorination), subsequent treatment with a base like sodium ethoxide can induce the Favorskii rearrangement. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgadichemistry.com For a starting material like 2-chloro-3-methoxycyclohexanone, this process would yield an ethyl cyclopentanecarboxylate (B8599756) derivative, effectively contracting the six-membered ring to a five-membered one. adichemistry.com

Photochemical Rearrangements: Enones are known to undergo a variety of photochemical rearrangements upon UV irradiation. baranlab.org These reactions often proceed via excited triplet states and can lead to complex skeletal reorganizations. For example, the Type A rearrangement of aliphatic enones involves β,β-bonding to form a bicyclic intermediate, followed by a series of shifts to yield a rearranged product. baranlab.org Such transformations can be used to access strained or complex ring systems from relatively simple cyclohexenone precursors.

The table below summarizes these ring transformation strategies.

| Rearrangement Type | Starting Material Prerequisite | Key Intermediate/Process | Resulting Structure |

| Favorskii Rearrangement | α-Halo cyclohexanone (B45756) derivative | Cyclopropanone | Cyclopentane derivative (Ring Contraction) |

| Photochemical Rearrangement | Cyclohexenone derivative | Excited triplet state | Rearranged carbocyclic skeleton |

The conversion of the cyclohexenone core into a substituted phenol (B47542) or anisole (B1667542) ring is a valuable transformation known as oxidative aromatization. This dehydrogenation process creates aromatic compounds from partially saturated precursors and can be achieved using various reagents and catalysts. rsc.org

Vanadium-Catalyzed Aromatization: An efficient method for the oxidative aromatization of 2-cyclohexenones involves a combination of a vanadium catalyst, a bromide source, and an acid under an atmosphere of molecular oxygen. researchgate.net This approach is advantageous due to the use of an inexpensive, ligand-free catalyst and air as the terminal oxidant. researchgate.net

Palladium-Catalyzed Dehydrogenation: Palladium catalysts are widely used for dehydrogenation reactions. Catalyst systems such as Pd(DMSO)₂(TFA)₂ or Pd/C can effectively convert cyclohexenones into the corresponding phenols using molecular oxygen as the oxidant. organic-chemistry.orgnih.gov Kinetic studies show that the reaction proceeds sequentially, with the cyclohexenone being an intermediate in the conversion of a cyclohexanone to a phenol. nih.gov Some methods even demonstrate that the hydrogen gas produced can act as a co-catalyst, eliminating the need for external oxidants. researchgate.netsemanticscholar.org

DDQ-Mediated Aromatization: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful and widely used chemical oxidant for the dehydrogenation of cyclohexenones to phenols. du.ac.innih.gov The reaction mechanism involves a hydride transfer from the cyclohexenone to DDQ, driven by the formation of the stable hydroquinone (B1673460) form of the reagent and the aromatic product. nih.govyoutube.com This method is often effective under mild conditions and can be used catalytically with a co-oxidant like MnO₂ to regenerate the DDQ. nih.gov

The following table provides a comparison of these oxidative aromatization methods.

| Method | Catalyst/Reagent | Oxidant | Key Features |

| Vanadium-Catalyzed | Vanadium salt (e.g., NH₄VO₃) + Bromide source | Molecular Oxygen (O₂) | Inexpensive, ligand-free catalyst system. |

| Palladium-Catalyzed | Pd(II) complexes (e.g., Pd(TFA)₂) or Pd/C | Molecular Oxygen (O₂) or none | High efficiency; can be oxidant-free in some cases. |

| DDQ-Mediated | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DDQ (stoichiometric or catalytic) | Strong oxidant, often used for mild conditions. |

Reactivity and Reaction Mechanisms of 2 Methoxycyclohex 2 Enone

Photochemical Transformations

The photochemical behavior of 2-methoxycyclohex-2-enone is dominated by cycloaddition reactions, intramolecular cyclizations, and rearrangements, which are initiated by the absorption of ultraviolet light. These transformations proceed through excited triplet states and the formation of diradical intermediates, leading to the construction of complex molecular architectures.

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a hallmark reaction of enones, and this compound is no exception. This reaction involves the light-induced cycloaddition of the enone to an alkene, yielding a cyclobutane (B1203170) ring. These reactions are synthetically valuable as they allow for the formation of four-membered rings with the potential to create up to four new stereocenters. chemicalbook.com

The intermolecular [2+2] photocycloaddition of cyclic α,β-unsaturated enones, such as 2-cyclohexenone, with various olefins has been shown to produce bicyclo[4.2.0]octan-2-one skeletons in moderate to good yields, ranging from 42% to 82%. nih.gov The regioselectivity of these reactions is influenced by the electronic nature of the participating alkene. Generally, electron-rich olefins tend to yield head-to-tail cycloadducts, while electron-deficient olefins favor the formation of head-to-head products. tandfonline.com The stereoselectivity of the reaction is also a critical aspect, and high enantioselectivities (82%–96% ee) have been achieved in the presence of chiral Lewis acid catalysts. nih.gov

The reaction proceeds via the triplet excited state of the enone, which is populated through rapid intersystem crossing from the initially formed singlet excited state. nih.gov This triplet enone then interacts with the ground-state alkene to form a triplet 1,4-diradical intermediate. Subsequent spin inversion and ring closure afford the cyclobutane product. tandfonline.com

Table 1: Examples of Intermolecular [2+2] Photocycloaddition of Cyclic Enones

| Enone | Alkene | Catalyst/Conditions | Product(s) | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| 2-Cyclohexenone | Ethylene | Chiral oxazaborolidine-AlBr₃ | (1S,6S)-Bicyclo[4.2.0]octan-2-one | 75 | 92 | nih.gov |

| 3-Methyl-2-cyclohexenone | Isobutylene | Chiral oxazaborolidine-AlBr₃ | Head-to-tail and head-to-head adducts | 68 | 96 | nih.gov |

| 2-Cyclohexenone | 1,1-Dimethoxyethene | Racemic | Head-to-tail adduct | 51 | - | nih.gov |

Intramolecular Cyclizations and Rearrangements

When the alkene moiety is tethered to the this compound core, intramolecular [2+2] photocycloaddition can occur. This process is highly valuable for the construction of bridged and fused polycyclic systems. The regioselectivity of the intramolecular reaction is often dictated by the length and flexibility of the tether connecting the enone and the alkene.

A notable example is the intramolecular crossed [2+2] photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones. rsc.orgacs.org Upon irradiation with visible light in the presence of a sensitizer (B1316253), these substrates undergo a clean cyclization to yield bridged tricyclic products. For instance, 2-(allyloxy)cyclohex-2-enone undergoes a crossed [2+2] photocycloaddition to form the corresponding bridged cyclobutane derivative. rsc.org These reactions can be rendered enantioselective by employing a chiral Lewis acid catalyst, achieving high enantiomeric excesses (80–94% ee). rsc.org

In addition to cycloadditions, this compound derivatives can undergo other photochemical rearrangements. For example, the irradiation of 2-(o-methoxyaroyl)-3-methylcyclohex-2-enones leads to a non-oxidative intramolecular cyclization with the simultaneous elimination of the ortho-methoxy group, resulting in the formation of 9-hydroxy-3,4-dihydroanthracen-1(2H)-ones. rsc.org

Triplet Enone Intermediates and Diradical Pathways

The photochemical reactions of this compound proceed primarily through the triplet excited state of the enone. Upon absorption of light, the enone is promoted to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). chemicalbook.combaranlab.org This triplet state is a diradical species with a longer lifetime than the singlet state, allowing it to engage in intermolecular and intramolecular reactions.

The triplet energy of a 2-(2′-alkenyloxy)cycloalk-2-enone has been determined to be approximately 235 kJ mol⁻¹. nih.gov This energy is sufficient to initiate the cycloaddition process. The interaction of the triplet enone with an alkene leads to the formation of a triplet 1,4-diradical intermediate. tandfonline.com The stability and subsequent reaction pathways of this diradical intermediate determine the regiochemistry and stereochemistry of the final cyclobutane product. The formation of these diradical intermediates has been invoked in various [2+2] cycloaddition reactions. nih.gov In some cases, these diradical intermediates can be trapped, providing evidence for their existence. tandfonline.com The lifetime of the triplet state can be influenced by the solvent and the presence of quenchers. researchgate.net Laser flash photolysis is a powerful technique used to study the transient absorption spectra and decay kinetics of these triplet excited states and diradical intermediates. documentsdelivered.comrsc.orgnih.gov

Nucleophilic Addition Reactions

The electrophilic nature of the conjugated system in this compound makes it susceptible to attack by nucleophiles. These reactions can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition), with the latter being a dominant pathway for many nucleophiles.

Michael Addition Chemistry

The Michael addition, a classic example of conjugate addition, is a widely utilized reaction for forming carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl compounds. In the case of this compound, a variety of nucleophiles can be employed as Michael donors.

Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are soft nucleophiles that preferentially undergo 1,4-addition to enones. The reaction of lithium dimethylcopper with a cyclopropyl (B3062369) enone has been reported, demonstrating the utility of this reagent in conjugate additions. documentsdelivered.com Similarly, lithiated methyl pyridines have been successfully used in the conjugate addition to enones, providing a direct route to synthetically valuable pyridine (B92270) and piperidine (B6355638) derivatives. libretexts.org For instance, the conjugate addition of lithiated 2-picoline to 2-cyclohexenone has been established. libretexts.org

The mechanism of the Michael addition involves the attack of the nucleophile at the β-carbon of the enone, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated during workup to yield the 1,4-adduct.

Table 2: Examples of Michael Addition to Enones

| Enone | Nucleophile | Product | Reference |

| 2-Cyclohexenone | Lithiated 2-picoline/CuBr•SMe₂ | 3-(Pyridin-2-ylmethyl)cyclohexanone | libretexts.org |

| 3-Penten-2-one | Lithiated 2-picoline | Precursor to (±)-senepodine G and (±)-cermizine C | libretexts.org |

Alkylation Reactions, including α-Quaternization

The enolate intermediate formed during Michael addition, or generated by deprotonation of the corresponding saturated ketone (2-methoxycyclohexanone), can be trapped with electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the introduction of substituents at the α-position to the carbonyl group.

The alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. tandfonline.comacs.orgquora.com The regioselectivity of the alkylation of unsymmetrical ketones can be controlled by the choice of base and reaction conditions. For instance, the alkylation of the lithium enolate of 2-methylcyclohexanone (B44802) has been studied extensively, with methylation occurring at either the C2 or C6 position depending on whether kinetic or thermodynamic control is employed. acs.org While specific examples for the direct alkylation of the enolate derived from this compound are less common in the provided literature, the principles of enolate alkylation are directly applicable. The synthesis of 2-methylcyclohexanone from cyclohexanone (B45756) can be achieved by forming the enolate with a base and then reacting it with methyl iodide. orgsyn.org

The process of α-quaternization involves the introduction of a second alkyl group at an already substituted α-carbon, creating a quaternary carbon center. This can be achieved through a second alkylation of a mono-α-substituted ketone. For example, the synthesis of (S)-2-allyl-2-methylcyclohexanone involves the alkylation of an enolate precursor. mdpi.com The quaternization of aromatic nitrogen in polymers like poly(vinyl pyridine) through nucleophilic alkylation with reagents such as methyl iodide is also a well-established process. Although direct examples for the α-quaternization of this compound are not detailed in the provided search results, the general principles of enolate chemistry suggest that such transformations are feasible.

Diastereoinduction in Alkoxy Dienolates

The generation of alkoxy dienolates from 3-methoxycycloalk-2-enones, such as this compound, provides a pathway for stereoselective alkylation reactions. The presence of a chiral center, often in a side chain, can effectively control the stereochemical outcome of the reaction at the α-position of the enone. This high degree of stereocontrol is attributed to the formation of a rigid, chelating transition state, which facilitates an efficient 1,4-asymmetric induction. acs.org

In a study investigating the α-quaternization of 3-methoxycycloalk-2-enones, dienolates were generated and subsequently alkylated. The presence of a hydroxyl group in an appended alkenyl chain led to excellent diastereoselectivities. For instance, the alkylation of dienolates derived from enones with a 3'-hydroxyl alkenyl chain resulted in diastereomeric ratios ranging from 86:14 to greater than 99:1. acs.org This demonstrates the profound influence of a directing group on the facial selectivity of the incoming electrophile.

Table 1: Diastereoselective Alkylation of a 3-Methoxycyclohex-2-enone Derivative acs.org

| Electrophile | Diastereomeric Ratio |

|---|---|

| Methyl iodide | >99:1 |

| Propargyl bromide | 93:7 |

| 2-Bromoallyl bromide | 86:14 |

This methodology provides an efficient route to quaternized cycloalkenones, which are valuable building blocks in the synthesis of bioactive natural products. acs.org

Cycloaddition Reactions

This compound and its analogs are versatile substrates in cycloaddition reactions, serving as dienophiles or dipolarophiles to construct complex cyclic systems.

Diels-Alder Reactions and Adduct Formation

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org In the context of 2-alkoxy-2-cyclohexenones, these compounds act as dienophiles, reacting with conjugated dienes. The reaction of the closely related compound, 2-carbomethoxy-2-cyclohexenone, with various dienes has been studied, providing insight into the expected reactivity of this compound. researchgate.net

These reactions can proceed under thermal conditions, but are often accelerated by the use of Lewis acids. The regioselectivity of the addition with unsymmetrical dienes generally follows the established "ortho" and "para" rules. researchgate.net For example, the reaction of 2-carbomethoxy-2-cyclohexenone with isoprene (B109036) proceeds to give the "para" adduct. researchgate.net The stereoselectivity of the reaction, particularly the endo/exo selectivity, is influenced by secondary orbital interactions, with the major isomer often resulting from the overlap of the diene with the ester carbonyl. researchgate.net

1,3-Dipolar Cycloaddition Processes

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orglibretexts.org Enones, such as this compound, can serve as effective dipolarophiles in these reactions due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards reaction with the 1,3-dipole.

The reaction is a concerted pericyclic process, classified as a [π4s + π2s] cycloaddition. wikipedia.org The stereochemistry of the dipolarophile is retained in the product. wikipedia.org While specific examples involving this compound are not prevalent in the searched literature, the general reactivity pattern of α,β-unsaturated ketones suggests that it would react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to yield corresponding five-membered heterocyclic adducts. The regioselectivity of the cycloaddition would be governed by both electronic and steric factors of the reacting partners. wikipedia.org

[4+2] Cycloaddition in Lewis Acid Complexes

The reactivity of dienophiles in Diels-Alder reactions can be significantly enhanced through the use of Lewis acids. nih.gov Lewis acids coordinate to the carbonyl oxygen of the enone, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a substantial rate acceleration of the [4+2] cycloaddition. nih.gov

For this compound, coordination of a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), to the carbonyl group would increase the electrophilicity of the double bond, making it a more reactive dienophile. This is particularly beneficial for reactions with less reactive dienes. The use of a Lewis acid can also enhance the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net In the case of 2-carbomethoxy-2-cyclohexenone, stannic chloride catalysis was shown to be effective in promoting its Diels-Alder reactions. researchgate.net A similar enhancement in reactivity and selectivity would be expected for this compound.

Electrophilic Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. The outcome of these reactions is influenced by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group.

Bromination Mechanisms

The bromination of alkenes typically proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com The attack of the bromide ion then occurs in an anti-fashion, leading to the trans-dibromide product. masterorganicchemistry.com

In the case of this compound, the mechanism is more complex due to the presence of the enone functionality. The reaction can be viewed as the bromination of an enol ether. The initial attack of bromine on the double bond is expected to be directed by the electron-donating methoxy group. This would lead to the formation of a bromonium ion or a resonance-stabilized oxocarbenium ion intermediate. The regioselectivity of the subsequent attack by the bromide ion would determine the final product. It is plausible that both addition and substitution products could be formed, depending on the reaction conditions and the stability of the intermediates. The presence of the carbonyl group may also influence the reaction pathway, potentially leading to α-bromination under certain conditions.

Metal-Catalyzed Transformations of this compound

The reactivity of this compound is significantly influenced by the presence of metal catalysts, which can facilitate a variety of transformations, including Lewis acid-mediated reactions and catalytic hydrogenation. These processes are crucial for the synthesis of complex organic molecules and fine chemicals.

Applications of Lewis Acid Complexes in Reactivity

Lewis acids play a pivotal role in activating enones for various chemical transformations. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the β-carbon, making the enone more susceptible to nucleophilic attack. While specific studies focusing exclusively on this compound are limited in publicly available literature, the principles of Lewis acid catalysis in cyclohexenone systems provide a strong framework for understanding its potential reactivity.

The general paradigm for Lewis acid catalysis involves the activation of an electrophile, in this case, the enone, by the Lewis acid. This coordination enhances the electron-accepting ability of the enone. youtube.com Chiral Lewis acids can be employed to induce enantioselectivity in these reactions, leading to the formation of chiral products. youtube.com

Lewis acid catalysis has been successfully applied to a range of reactions involving enones, such as Diels-Alder reactions, Michael additions, and [2+2] cycloadditions. For instance, the combination of a Lewis acid with a chiral N-heterocyclic carbene has been shown to catalyze the formal [3+2] annulation of α,β-unsaturated aldehydes with hydrazones, demonstrating the power of cooperative catalysis. nih.gov Although not directly involving this compound, these examples highlight the potential for Lewis acids to mediate complex bond-forming reactions.

Furthermore, Lewis acid-catalyzed reactions of aryl alkynes with acrylates have been developed to synthesize cyclobutenes and densely functionalized decalin skeletons, showcasing the versatility of this approach in constructing complex molecular architectures. organic-chemistry.org The principles from these studies can be extrapolated to predict the behavior of this compound in the presence of various Lewis acids, suggesting its potential use in asymmetric synthesis and the construction of complex cyclic systems.

Catalytic Hydrogenation and Reduction Pathways

The catalytic hydrogenation of this compound offers pathways to valuable saturated derivatives, namely 2-methoxycyclohexanone (B1203222) and 2-methoxycyclohexanol. The selectivity of these reductions is highly dependent on the catalyst, solvent, and reaction conditions.

A significant body of research exists on the selective hydrogenation of guaiacol, a related phenol (B47542) derivative, to 2-methoxycyclohexanone. This transformation is challenging but has been achieved with high selectivity using supported palladium catalysts. researchgate.net This suggests that the carbon-carbon double bond of the enone system in this compound can be selectively reduced to yield the corresponding saturated ketone. The presence of Lewis acid sites on the catalyst support has been proposed to positively influence the selectivity towards the ketone. researchgate.net

The general pathways for the catalytic hydrogenation of α,β-unsaturated carbonyl compounds can proceed via two main routes: reduction of the carbon-carbon double bond to yield the saturated ketone, or reduction of the carbonyl group to form the allylic alcohol. Further hydrogenation can then lead to the fully saturated alcohol. For 2-cyclohexen-1-one, various catalytic systems have been explored to control this selectivity.

The complete reduction of this compound would lead to the formation of 2-methoxycyclohexanol. While direct hydrogenation studies from the enone are not extensively detailed in the available literature, methods for the preparation of 2-methoxycyclohexanol from other precursors, such as the reaction of cyclohexene (B86901) with hydrogen peroxide and methanol (B129727) in the presence of a zeolite catalyst, have been reported. google.com This indicates that 2-methoxycyclohexanol is a stable and accessible synthetic target.

Below is a table summarizing the potential reduction products of this compound and the general type of transformation required.

| Starting Material | Product | Transformation |

| This compound | 2-Methoxycyclohexanone | Selective hydrogenation of the C=C double bond |

| This compound | 2-Methoxycyclohex-2-en-1-ol | Selective reduction of the C=O group |

| This compound | 2-Methoxycyclohexanol | Hydrogenation of both the C=C double bond and the C=O group |

Conformational Analysis and Stereochemistry

Theoretical and Spectroscopic Studies on Ring Conformation

The presence of the sp2 hybridized carbons in the cyclohex-2-enone ring precludes a perfect chair conformation, leading to several puckered forms. Theoretical and spectroscopic studies on cyclohexenone and its derivatives have provided insights into the preferred conformations.

The cyclohex-2-enone ring typically adopts non-planar conformations to alleviate ring strain. The most commonly discussed conformations are the half-chair and the envelope. In the half-chair conformation, four of the carbon atoms are coplanar, while the other two are out of the plane. The envelope conformation has five carbon atoms in a plane, with the sixth atom out of the plane.

Table 1: Calculated Stability of Cyclohex-2-enone Conformations

| Conformation | Relative Stability (kcal mol–1) | Pucker Angle (°) |

|---|---|---|

| Envelope | 0 | 22–26 |

| Half-Chair | 0.5–1.5 | ~15 |

Diastereoselectivity and Stereochemical Control

The stereochemical outcome of reactions involving 2-methoxycyclohex-2-enone is highly dependent on the conformation of the ring and the directing effects of the substituents.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is invaluable for assigning stereochemistry. In the context of derivatives of this compound, NOE correlation spectroscopy (NOESY) can establish the relative configuration of substituents. For instance, in related exocyclic (E,E)-cinnamylideneketones, NOE cross-peaks have been used to confirm the close proximity of specific protons, thereby elucidating the complete stereochemistry of the α,β,γ,δ-unsaturated carbonyl system. researchgate.net Although specific NOE studies on this compound were not found, this technique would be a primary method for determining the stereochemistry of its reaction products.

Substituents on the cyclohexenone ring play a critical role in directing the stereochemical course of a reaction. The size and electronic nature of the substituent can favor the formation of one diastereomer over another. Theoretical studies on the Type-II ene cyclisation have shown that an oxygen-containing substituent, such as a methoxy (B1213986) group, can exhibit a strong preference for an axial orientation in the transition state. doi.orgresearchgate.net This preference can alter the expected stereoselectivity compared to alkyl substituents, which generally favor an equatorial position to minimize steric interactions. doi.org This suggests that in reactions of this compound, the methoxy group could exert a significant stereodirecting influence.

In cycloaddition reactions, such as the Diels-Alder reaction, the orientation of substituents in the resulting cycloadducts is described as either axial or equatorial. Generally, bulky substituents prefer to occupy the equatorial position in the more stable chair-like conformation of the product to minimize 1,3-diaxial interactions. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org The energy difference between having a substituent in an axial versus an equatorial position can be significant. For a methyl group on a cyclohexane (B81311) ring, the equatorial conformer is more stable by about 1.74 kcal/mol. masterorganicchemistry.com For bulkier groups, this preference is even more pronounced. In the context of cycloadducts derived from this compound, the substituents on the newly formed six-membered ring will arrange themselves to achieve the most stable conformation, with larger groups preferentially occupying equatorial positions. youtube.comyoutube.com

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

To unambiguously assign the proton and carbon signals of 2-Methoxycyclohex-2-enone and to understand its through-bond and through-space correlations, a variety of two-dimensional (2D) NMR experiments are employed. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the vinyl proton and the adjacent methylene (B1212753) protons, as well as among the protons of the cyclohexene (B86901) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This is crucial for assigning the specific carbon resonances to their corresponding protons in the this compound molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This provides critical information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal spatial relationships between the methoxy (B1213986) group protons and protons on the cyclohexene ring.

SEFT (Spin Echo Fourier Transform): While less common as a standalone acronym in modern NMR, related techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum, aiding in the complete assignment of the carbon signals for this compound. uvic.ca

A representative, though not exhaustive, table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Actual values can vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~190-200 |

| C-2 (C-O) | - | ~150-160 |

| C-3 (C=C-H) | ~5.0-5.5 | ~100-110 |

| C-4 (CH₂) | ~2.2-2.5 | ~20-30 |

| C-5 (CH₂) | ~1.8-2.1 | ~20-30 |

| C-6 (CH₂) | ~2.3-2.6 | ~30-40 |

| OCH₃ | ~3.5-3.8 | ~55-60 |

| Note: This is an interactive data table based on typical chemical shift ranges for similar functional groups. oregonstate.edulibretexts.org |

Lanthanide-Induced Shift (LIS) analysis is a technique used to simplify complex NMR spectra and to gain further structural information. It involves the addition of a paramagnetic lanthanide complex, often referred to as a lanthanide shift reagent (LSR), to the sample. nih.gov The LSR coordinates with Lewis basic sites in the molecule, such as the carbonyl oxygen and the methoxy oxygen in this compound. This coordination induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide ion. nih.govrsc.org

By plotting the induced shifts against the molar ratio of the LSR to the substrate, the relative proximity of different protons to the coordination sites can be determined, providing valuable insights into the molecule's conformation in solution. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. mdpi.comlibretexts.org When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies, such as bond stretching and bending. libretexts.orgpressbooks.pub The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups: researchgate.net

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the conjugated carbonyl group. The conjugation with the carbon-carbon double bond typically lowers the frequency compared to a saturated ketone. pressbooks.pub

C=C Stretch: A medium to weak absorption band is anticipated around 1600-1650 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the cyclohexene ring.

C-O Stretch: The stretching vibration of the C-O single bond of the methoxy group is expected to produce a strong band in the range of 1050-1250 cm⁻¹.

C-H Stretches: Absorptions due to the stretching of C-H bonds are typically observed around 2850-3100 cm⁻¹. The vinyl C-H stretch appears at a slightly higher frequency (around 3000-3100 cm⁻¹) compared to the aliphatic C-H stretches (around 2850-3000 cm⁻¹).

The "fingerprint region" of the IR spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for identification purposes. libretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch (conjugated) | 1650-1700 |

| C=C Stretch | 1600-1650 |

| C-O Stretch | 1050-1250 |

| Vinyl C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Note: This is an interactive data table of characteristic IR absorption frequencies. libretexts.orgpressbooks.pub |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pearson.com In a typical mass spectrometry experiment, a sample is vaporized and ionized, causing the molecule to form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of ion intensity versus m/z.

For this compound (molecular weight: 126.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z value corresponding to its molecular weight. sigmaaldrich.com The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for this compound might include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with an m/z of 95.

Loss of a methyl radical (•CH₃): This would lead to a fragment ion with an m/z of 111.

Decarbonylation (loss of CO): The molecular ion could lose a molecule of carbon monoxide, resulting in a fragment ion with an m/z of 98.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the molecular formula of this compound. libretexts.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. For molecules like 2-Methoxycyclohex-2-enone, DFT is applied to investigate a range of properties, from geometric parameters to reactivity indices. While direct and extensive DFT studies on this compound are not widely available, research on the closely related Diels-Alder adduct, methyl 2-methoxycyclohex-3-ene-1-carboxylate, provides significant insights into the computational analysis of the 2-methoxycyclohexene core structure. dntb.gov.uaresearchgate.netresearchgate.net These studies typically employ functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For the related methyl 2-methoxycyclohex-3-ene-1-carboxylate, DFT calculations have been used to determine the optimized molecular structure. dntb.gov.uaresearchgate.netresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional representation of the molecule. These optimized structures are crucial for the accuracy of subsequent property calculations.

Potential Energy Surface (PES) analysis is a theoretical method used to explore the energy of a molecule as a function of its geometry. dntb.gov.uaresearchgate.netresearchgate.net By systematically changing specific geometric parameters, such as dihedral angles, a PES scan can identify stable conformers (energy minima) and transition states (saddle points). For the Diels-Alder adduct, methyl 2-methoxycyclohex-3-ene-1-carboxylate, PES scans have been conducted to investigate the stability of different stereoisomers, such as those with axial and equatorial orientations of the substituent groups. dntb.gov.uaresearchgate.netresearchgate.net This analysis helps in understanding the conformational flexibility of the cyclohexene (B86901) ring and the energetic barriers between different conformations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.uaresearchgate.netresearchgate.net A smaller gap suggests higher reactivity.

In the DFT study of methyl 2-methoxycyclohex-3-ene-1-carboxylate, the HOMO-LUMO energy gap was calculated to analyze the molecule's stability and reactivity. dntb.gov.uaresearchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule can also pinpoint the likely sites for electrophilic and nucleophilic attack.

| Stereoisomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| equatorial-equatorial (e,e) | -0.2457 | -0.0355 | 0.2102 |

| axial-equatorial (a,e) | -0.2451 | -0.0335 | 0.2116 |

| axial-axial (a,a) | -0.2464 | -0.0344 | 0.2120 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents positive potential regions, prone to nucleophilic attack. Green indicates neutral potential.

For methyl 2-methoxycyclohex-3-ene-1-carboxylate, MEP studies have been performed to analyze the surface of the molecule and identify reactive sites. dntb.gov.uaresearchgate.netresearchgate.net These maps can reveal the influence of the methoxy (B1213986) and carboxylate groups on the charge distribution of the cyclohexene ring.

While specific DFT studies on the transition states and reaction pathways of this compound are not extensively documented, the general methodology involves locating the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. This is followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the reactants and products, thus mapping out the entire reaction pathway and determining the activation energy.

For instance, in the Diels-Alder reaction that forms methyl 2-methoxycyclohex-3-ene-1-carboxylate, DFT has been used to study the region-selective mechanism. dntb.gov.uaresearchgate.netresearchgate.net Similar approaches could be applied to understand reactions of this compound, such as its behavior in cycloadditions or nucleophilic additions. DFT has been successfully used to investigate the mechanisms of various reactions involving α,β-unsaturated ketones, providing insights into their reactivity and selectivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These methods can provide insights into conformational changes, solvent effects, and the interactions of a molecule with its environment.

Currently, there is a lack of specific molecular dynamics simulation studies focused on this compound in the available literature. However, MD simulations have been widely applied to study the behavior of other cyclic ketones and α,β-unsaturated carbonyl compounds. For example, on-the-fly MD simulations have been used to investigate the photochemistry of cyclohexanone (B45756), predicting the distribution of photoproducts and the timescales of their formation. uci.edu

A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system is then placed in a simulated environment (e.g., a solvent box), and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. Analysis of these trajectories can reveal information about the molecule's flexibility, preferred conformations, and interactions with surrounding molecules. Such simulations could be valuable in understanding the behavior of this compound in different solvents or its potential interactions with biological macromolecules.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations serve as a powerful tool for elucidating the electronic characteristics of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For compounds structurally related to this compound, such as methyl 2-methoxycyclohex-3-ene-1-carboxylate, Density Functional Theory (DFT) has been employed to investigate their molecular structure and electronic properties. dntb.gov.uaresearchgate.netresearchgate.net These theoretical studies provide a detailed understanding at the atomic level, which is often challenging to obtain through experimental methods alone.

A fundamental aspect of these computational analyses is the optimization of the molecular geometry to determine the most stable conformation of the molecule. researchgate.net Following this, calculations of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller energy gap generally suggests higher reactivity.

For the related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, Frontier Molecular Orbital (FMO) energy calculations have been performed to analyze its stability and reactivity. dntb.gov.uaresearchgate.net These studies also involved the calculation of the HOMO-LUMO energy gap. dntb.gov.uaresearchgate.net

Another key electronic property investigated through quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. dntb.gov.uaresearchgate.net This is instrumental in predicting how the molecule will interact with other reagents.

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, offer further quantitative measures of a molecule's reactivity. These descriptors include electronegativity, chemical potential, hardness, softness, and the electrophilicity index. irjweb.com A high electrophilicity index indicates a greater tendency for the molecule to act as an electrophile. irjweb.com

While specific data for this compound is not available in the provided search results, the methodologies applied to the structurally similar methyl 2-methoxycyclohex-3-ene-1-carboxylate illustrate the common computational approaches used to understand the electronic properties of such cyclic organic compounds.

Table of Calculated Electronic Properties for a Related Compound (methyl 2-methoxycyclohex-3-ene-1-carboxylate)

| Computational Method | Property | Description |

| Density Functional Theory (DFT) | Molecular Structure Optimization | Determination of the lowest energy, most stable 3D arrangement of atoms. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. dntb.gov.uaresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. dntb.gov.uaresearchgate.net | |

| HOMO-LUMO Energy Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. dntb.gov.uaresearchgate.net | |

| Molecular Electrostatic Potential (MEP) | Surface Analysis | Maps the electrostatic potential on the molecule's surface to identify reactive sites. dntb.gov.uaresearchgate.net |

Applications As Synthetic Intermediates and Building Blocks

Synthesis of Natural Products and Analogues

The structural framework provided by 2-Methoxycyclohex-2-enone is central to the synthesis of numerous complex natural products. Its ability to participate in key carbon-carbon bond-forming reactions enables the efficient assembly of polycyclic systems.

The morphinan (B1239233) framework is the core structure of a large family of alkaloids that includes morphine, codeine, and thebaine. The synthesis of this complex pentacyclic structure is a significant challenge in organic chemistry. Key strategic reactions for the construction of the fused ring system of morphinans include the Robinson annulation and the Diels-Alder reaction, both of which can utilize cyclohexenone derivatives. wikipedia.orgwikipedia.org

The Robinson annulation, a powerful method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com This sequence is ideal for constructing the cyclohexene (B86901) ring present in the morphinan skeleton. This compound, as a functionalized cyclohexenone, is a suitable starting material for such transformations, providing a pre-functionalized ring that can be further elaborated to achieve the intricate structure of morphine and its derivatives. nih.gov

Furthermore, the Diels-Alder reaction, a [4+2] cycloaddition, is another cornerstone in the synthesis of polycyclic systems. wikipedia.org In several total syntheses of morphine-related alkaloids, a Diels-Alder reaction has been employed to construct the core carbocyclic framework. For instance, the synthesis of thebainone (B1609834) A, a precursor to both codeine and morphine, has been achieved utilizing a Diels-Alder reaction as a key step. nih.gov The enone functionality in this compound makes it an excellent dienophile for reactions with suitable dienes to construct the polycyclic core of the morphinan alkaloids.

While direct total syntheses of morphine commencing with this compound are not prominently detailed in seminal literature, its role as a fundamental building block for the key ring-forming reactions that enable the construction of the morphinan scaffold is well-established through the extensive use of related cyclohexenone derivatives in this field.

Table 1: Key Reactions in Morphinan Synthesis

| Reaction | Description | Relevance to this compound |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com | Serves as a classic substrate for building the fused ring systems of the morphinan core. |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene. wikipedia.org | Acts as a dienophile to construct the polycyclic framework of morphinan alkaloids. nih.gov |

Isoprenoid quinones are a large class of lipids that have a quinone headgroup and a hydrophobic isoprenoid side chain. nih.gov They are essential components of electron transport chains in photosynthesis and respiration. nih.gov Prominent examples include ubiquinones (B1209410) (Coenzyme Q) and plastoquinones. nih.gov The biosynthesis of these molecules is well-understood, involving the attachment of an isoprenoid chain to a quinone precursor. nih.gov While the focus of research has been heavily on the biosynthetic pathways, the chemical synthesis of these complex molecules is also an area of interest, particularly for the generation of analogues for biological studies.

The role of this compound as a direct precursor in the total synthesis of natural isoprenoid quinones is not extensively documented in the reviewed scientific literature. Synthetic strategies for these molecules often focus on the construction of the quinone core and the subsequent attachment of the isoprenoid side chain.

The construction of complex polycyclic compounds is a central theme in organic synthesis, often aimed at accessing the core structures of natural products such as steroids and alkaloids. This compound is an exemplary starting material for these endeavors due to its inherent reactivity in fundamental ring-forming reactions.

The Robinson annulation stands out as a particularly effective method for the synthesis of fused bicyclic systems. wikipedia.orgresearchgate.net This reaction has been famously used in the synthesis of the Wieland-Miescher ketone, a key intermediate in the synthesis of numerous steroids. wikipedia.org The general applicability of the Robinson annulation to cyclohexenone derivatives makes this compound a valuable substrate for creating polycyclic frameworks. For example, the total synthesis of the natural product Alnusenone features a Robinson annulation as a key step in building its complex polycyclic structure. organicchemistrydata.org

The Diels-Alder reaction provides another powerful avenue for the synthesis of polycyclic compounds from this compound. As a dienophile, it can react with a variety of dienes to form bicyclic adducts with good stereochemical control. These adducts can then be further manipulated to generate more complex polycyclic systems.

Table 2: Application of this compound in Polycyclic Synthesis

| Reaction Type | Product Type | Notable Examples |

| Robinson Annulation | Fused bicyclic ketones | Wieland-Miescher ketone, Alnusenone wikipedia.orgorganicchemistrydata.org |

| Diels-Alder Reaction | Substituted cyclohexene derivatives | Precursors to various polycyclic natural products |

Synthesis of Biologically Active Compounds

The structural motif of a functionalized six-membered ring is prevalent in a vast number of biologically active compounds, including many pharmaceuticals. This compound serves as a versatile starting point for the synthesis of these molecules.

The cyclohexenone core is a common feature in many pharmaceutical agents, and α,β-unsaturated carbonyl compounds are recognized as important intermediates in their synthesis. organic-chemistry.org this compound, with its reactive enone system and methoxy (B1213986) functional group, is a valuable precursor for introducing this structural unit.

An important example of a pharmaceutical derived from a related structural framework is galanthamine (B1674398), a drug used to treat Alzheimer's disease. chim.itwikipedia.org The total synthesis of galanthamine involves the construction of a complex, polycyclic structure containing a functionalized six-membered ring. pku.edu.cnnih.gov The strategies employed in these syntheses often involve intramolecular cyclization reactions that could conceptually start from a highly functionalized cyclohexenone derivative like this compound. The synthesis of various six-membered heterocyclic rings, which are ubiquitous in pharmaceuticals, often begins with carbocyclic precursors that can be derived from cyclohexenones. beilstein-journals.org

Chiral alcohols are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule is often critical to its biological activity and safety. The asymmetric reduction of prochiral ketones is one of the most effective methods for obtaining enantiomerically pure alcohols.

This compound and its derivatives are excellent substrates for chemoenzymatic and biocatalytic reductions to produce chiral alcohols. For instance, a chemoenzymatic route starting from 3-methoxycyclohex-2-en-1-one, a close isomer, has been developed to synthesize both enantiomers of 4-hydroxycyclohex-2-en-1-one, a pharmacologically interesting intermediate. acs.org This process involves an initial oxidation followed by an enzyme-mediated hydrolysis of the resulting racemic acetate (B1210297). acs.org

More directly, the biotransformation of phenolic compounds using microorganisms such as Pseudomonas putida can lead to the formation of chiral hydroxylated cyclohexenone derivatives. In one study, the biotransformation of 2-methoxyphenol resulted in the formation of (4S)-4-hydroxy-2-methoxycyclohex-2-en-1-one. qub.ac.uk This enzymatic process introduces chirality with high enantioselectivity, highlighting the utility of biocatalysis in transforming simple achiral precursors related to this compound into valuable chiral building blocks. Ene-reductases from the 'Old Yellow Enzyme' family are also known to catalyze the asymmetric reduction of α,β-unsaturated compounds, offering another potential route for the stereoselective reduction of this compound. nih.gov

Table 3: Chiral Alcohols from Cyclohexenone Derivatives

| Precursor | Method | Product | Significance |

| 3-Methoxycyclohex-2-en-1-one | Chemoenzymatic | Both enantiomers of 4-hydroxycyclohex-2-en-1-one acs.org | Access to valuable chiral synthons for pharmaceuticals. |

| 2-Methoxyphenol | Biotransformation (P. putida) | (4S)-4-hydroxy-2-methoxycyclohex-2-en-1-one qub.ac.uk | Demonstrates direct enzymatic hydroxylation to form a chiral alcohol. |

Development of Novel Organic Reactions

The unique structural and electronic properties of this compound render it a valuable building block in the development of novel organic reactions. Its conjugated system, featuring both an electron-withdrawing ketone and an electron-donating methoxy group (an enol ether), allows for versatile reactivity. Researchers have leveraged this distinct functionality to explore new synthetic methodologies, particularly in the realms of cycloaddition reactions and complex tandem or cascade sequences, leading to the efficient construction of intricate molecular architectures.

Advanced Cycloaddition Reactions

Cycloaddition reactions are powerful tools for forming cyclic compounds. This compound serves as a competent reaction partner in these transformations, enabling the development of new routes to highly functionalized six-membered and four-membered ring systems.

[4+2] Cycloadditions (Diels-Alder Type Reactions):

As an electron-deficient alkene (dienophile), this compound is a prime candidate for the Diels-Alder reaction, a cornerstone of six-membered ring synthesis. rsc.org The development of novel synthetic routes often involves pairing substrates like this compound with highly reactive, electron-rich dienes. A prominent example of such a diene is Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene), which is known for its high reactivity and ability to promote regioselective additions. wikipedia.orgchem-station.com

The reaction between a cyclohexenone derivative and Danishefsky's diene exemplifies a modern approach to constructing bicyclic systems. The electron-rich nature of Danishefsky's diene significantly enhances the rate and efficiency of the cycloaddition compared to less activated dienes. wikipedia.orgorgsyn.org The resulting cycloadduct, a silyl (B83357) enol ether, can be readily hydrolyzed under mild acidic conditions to reveal a ketone, providing a versatile intermediate for further synthetic elaboration. orgsyn.org This strategy allows for the rapid assembly of complex polycyclic frameworks from relatively simple starting materials.

Table 1: Representative Diels-Alder Reaction with an Activated Diene This table presents a representative example based on the known reactivity of similar cyclohexenones with Danishefsky's diene. orgsyn.org

| Dienophile | Diene | Conditions | Product Type | Yield |

| This compound | Danishefsky's diene | Lewis Acid or Thermal | Bicyclic Ketoether | Good to Excellent |

[2+2] Photocycloadditions:

The enone moiety of this compound is also suitable for participating in [2+2] photocycloaddition reactions with other alkenes to form cyclobutane (B1203170) rings. wikipedia.org Historically, many such reactions required harsh UV irradiation and were limited in scope. nih.gov However, modern research focuses on developing novel catalytic systems to overcome these limitations. The development of visible-light photocatalysis, for instance, has enabled efficient [2+2] cycloadditions that were previously inefficient or unselective. nih.gov By using a photocatalyst, the reaction can proceed under milder conditions, broadening the scope and utility of this transformation for creating strained four-membered rings. The use of this compound in such photocatalytic systems allows for the synthesis of unique cyclobutane structures bearing both a ketone and a methoxy ether, which can be further manipulated.

Tandem and Cascade Reactions

A significant area in the development of novel organic reactions is the design of tandem, domino, or cascade sequences, where multiple bond-forming events occur in a single pot. This approach enhances synthetic efficiency by reducing the number of purification steps and minimizing waste. The bifunctional nature of this compound makes it an ideal substrate for initiating such complex transformations.

For example, a reaction sequence could be designed to begin with a Michael addition at the β-position of the enone, which then generates a new intermediate poised for an intramolecular cyclization or condensation reaction. nih.gov The methoxy group can act as a stable protecting group for a ketone or be used as a handle for elimination to re-form a double bond at a later stage. Such strategies have been employed to synthesize high-density polycyclic biofuels and complex heterocyclic compounds from cyclohexanedione derivatives, demonstrating the potential for this compound to serve as a linchpin in the development of novel, efficient routes to complex molecular targets. nih.govwindows.net

Future Directions and Emerging Research Trends

Novel Catalytic Systems for 2-Methoxycyclohex-2-enone Transformations